molecular formula C24H20N2O3S B2877588 (2Z)-N-(4-methoxyphenyl)-2-{[3-(methylsulfanyl)phenyl]imino}-2H-chromene-3-carboxamide CAS No. 1327171-80-1

(2Z)-N-(4-methoxyphenyl)-2-{[3-(methylsulfanyl)phenyl]imino}-2H-chromene-3-carboxamide

Cat. No.: B2877588
CAS No.: 1327171-80-1
M. Wt: 416.5
InChI Key: MEPOZGLACBPBCG-LCUIJRPUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2Z)-N-(4-methoxyphenyl)-2-{[3-(methylsulfanyl)phenyl]imino}-2H-chromene-3-carboxamide is a synthetic organic molecule that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This particular compound is characterized by its complex structure, which includes a chromene core, a methoxyphenyl group, and a methylsulfanylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-(4-methoxyphenyl)-2-{[3-(methylsulfanyl)phenyl]imino}-2H-chromene-3-carboxamide typically involves a multi-step process:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving salicylaldehyde and an appropriate β-ketoester under basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene ring reacts with the chromene core.

    Attachment of the Methylsulfanylphenyl Group: The methylsulfanylphenyl group is typically attached through a condensation reaction involving a methylsulfanyl-substituted benzaldehyde and the chromene intermediate.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction, where an amine reacts with a carboxylic acid derivative of the chromene compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely be optimized for scale, involving:

    Batch or Continuous Flow Reactors: To ensure consistent reaction conditions and high yields.

    Catalysts and Solvents: Use of specific catalysts and solvents to enhance reaction rates and selectivity.

    Purification Techniques: Advanced purification techniques such as recrystallization, chromatography, and distillation to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

(2Z)-N-(4-methoxyphenyl)-2-{[3-(methylsulfanyl)phenyl]imino}-2H-chromene-3-carboxamide: can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The imine group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted chromene derivatives depending on the nucleophile used.

Scientific Research Applications

(2Z)-N-(4-methoxyphenyl)-2-{[3-(methylsulfanyl)phenyl]imino}-2H-chromene-3-carboxamide: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and inflammatory disorders.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (2Z)-N-(4-methoxyphenyl)-2-{[3-(methylsulfanyl)phenyl]imino}-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, and other proteins involved in inflammatory and oxidative stress pathways.

    Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway, which is involved in inflammation, and the Nrf2 pathway, which regulates antioxidant responses.

Comparison with Similar Compounds

(2Z)-N-(4-methoxyphenyl)-2-{[3-(methylsulfanyl)phenyl]imino}-2H-chromene-3-carboxamide: can be compared with other chromene derivatives:

    Similar Compounds:

Uniqueness

  • Structural Features : The presence of both methoxy and methylsulfanyl groups in the same molecule provides unique electronic and steric properties.
  • Biological Activity : Its specific substitution pattern may confer distinct biological activities compared to other chromene derivatives.

This compound , covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-(3-methylsulfanylphenyl)iminochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O3S/c1-28-19-12-10-17(11-13-19)25-23(27)21-14-16-6-3-4-9-22(16)29-24(21)26-18-7-5-8-20(15-18)30-2/h3-15H,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEPOZGLACBPBCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NC4=CC(=CC=C4)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.